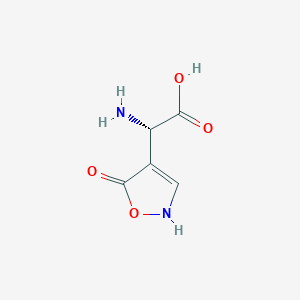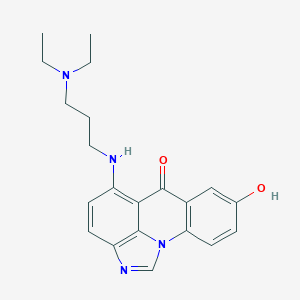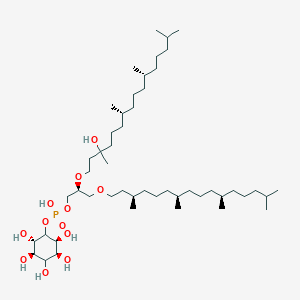
Hydroxyarchaetidylinositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyarchaetidylinositol (HAI) is a unique phospholipid molecule that has been found in the cell membranes of certain archaea, including Methanobacterium thermoautotrophicum and Methanosarcina mazei. This molecule is of great interest to researchers due to its potential applications in the fields of biotechnology and bioengineering. In
Applications De Recherche Scientifique
Hydroxyurea and Clinical Applications : Hydroxyurea has a history of over 30 years in clinical evaluation with diverse applications identified for its use. It has played a significant role in anticancer chemotherapy, particularly due to its action on the ribonucleotide reductase reaction, which is crucial for DNA synthesis regulation (Donehower, 1992).
Cell Killing Mechanisms of Hydroxyurea : Hydroxyurea acts as an inhibitor of ribonucleotide reductase and is used in the treatment of neoplastic and non-neoplastic diseases. It has been shown to cause cell death at high concentrations or prolonged treatment, primarily through DNA damage at arrested replication forks. Oxidative stress and other mechanisms also contribute to its cytotoxic effect (Singh & Xu, 2016).
Phosphatidylinositol Kinases : Phosphatidylinositol, a component of eukaryotic cell membranes, is involved in various cellular processes. The enzymes that phosphorylate phosphatidylinositol and its derivatives, known as phosphoinositide kinases, have been a subject of study for their role in cell proliferation, survival, and other functions (Fruman, Meyers, & Cantley, 1998).
Phosphatidylinositol 3‐Kinase Inhibitors in Cancer Therapy : Phosphatidylinositol 3‐kinases (PI3K) are lipid kinases with key roles in cell proliferation and metabolism. PI3K inhibitors have shown potential in cancer therapy, with some undergoing clinical trials. Their development is significant in finding targeted anticancer drugs (Kong & Yamori, 2008).
Hydroxyurea as an HIV-1 Replication Inhibitor : Hydroxyurea inhibits deoxynucleotide synthesis, thereby affecting DNA synthesis. It has shown to block HIV-1 replication in various cell types and in vivo, suggesting its potential as an antiviral agent (Lori et al., 1994).
Hydroxyapatite in Biomedical Applications : Hydroxyapatite, due to its similarity to natural bone, is used in bone tissue regeneration and as a drug carrier. Its versatility in biomedical applications, from implants to drug delivery, highlights its significance in the field (Šupová, 2015).
Propriétés
Numéro CAS |
134067-43-9 |
|---|---|
Nom du produit |
Hydroxyarchaetidylinositol |
Formule moléculaire |
C49H99O12P |
Poids moléculaire |
911.3 g/mol |
Nom IUPAC |
[(2S)-2-[(7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecoxy]-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C49H99O12P/c1-35(2)17-11-19-37(5)21-13-23-39(7)24-15-26-41(9)28-31-58-33-42(34-60-62(56,57)61-48-46(53)44(51)43(50)45(52)47(48)54)59-32-30-49(10,55)29-16-27-40(8)25-14-22-38(6)20-12-18-36(3)4/h35-48,50-55H,11-34H2,1-10H3,(H,56,57)/t37-,38-,39-,40-,41-,42+,43?,44-,45+,46+,47+,48?,49?/m1/s1 |
Clé InChI |
BIMQTAPDDPVEMF-HDDFTCKKSA-N |
SMILES isomérique |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OCCC(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Synonymes |
hydroxyarchaetidyl-myo-inositol hydroxyarchaetidylinositol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



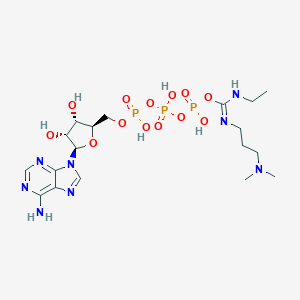
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
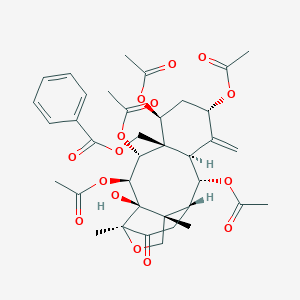

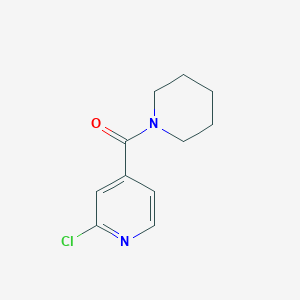
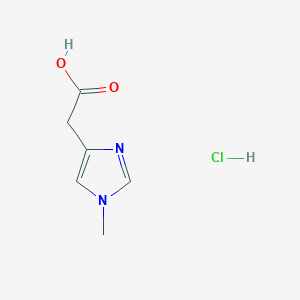
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
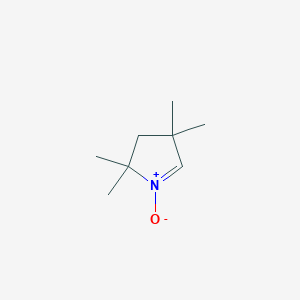
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)

